1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable pyridine derivative, the pyrazole ring can be formed through cyclization reactions.
Introduction of the methyl group: Methylation reactions can be used to introduce the methyl group at the desired position.
Formation of the urea linkage: The urea linkage can be formed by reacting an amine with an isocyanate or by using phosgene derivatives under controlled conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced through coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea linkage.
Uniqueness
The uniqueness of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-21-13(8-15(20-21)12-4-2-6-17-9-12)10-18-16(22)19-11-14-5-3-7-23-14/h2-9H,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNMJSYNOVCEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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